Cas no 173458-92-9 (Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate)

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a 4-methoxyphenyl substituent and an ester functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amino and ester moieties enhances its reactivity, enabling further derivatization for the development of biologically active molecules. Its crystalline form ensures stability and ease of handling in laboratory settings. The compound's well-defined molecular architecture makes it valuable for studying structure-activity relationships in medicinal chemistry. Suitable for controlled reactions, it is commonly employed in the synthesis of pyrrole-containing scaffolds with potential therapeutic relevance.
Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate structure
173458-92-9 structure
Product Name:Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
CAS No:173458-92-9
MF:C14H16N2O3
MW:260.288443565369
CID:843044
PubChem ID:23282706
Update Time:2025-10-06

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
    • 1H-Pyrrole-3-carboxylic acid, 2-amino-5-(4-methoxyphenyl)-, ethyl ester
    • 2-amino-3-ethoxycarbonyl-5-(4-methoxy-phenyl)-1H-pyrrole
    • 2-amino-3-carboxethyl-5-(4-methoxyphenyl)-pyrrole
    • AK127606
    • ethyl 2-amino-5-(4-methoxyphenyl)-7H-pyrrole-3-carboxylate
    • KB-252501
    • SureCN4891722
    • ethyl 2-amino-5-(4-methoxyphenyl)-1H -pyrrole-3-carboxylate
    • SB63142
    • F97419
    • 173458-92-9
    • SCHEMBL4891722
    • Ethyl2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
    • DTXSID50632512
    • DB-342920
    • MAGIZELSVUYGDI-UHFFFAOYSA-N
    • Inchi: 1S/C14H16N2O3/c1-3-19-14(17)11-8-12(16-13(11)15)9-4-6-10(18-2)7-5-9/h4-8,16H,3,15H2,1-2H3
    • InChI Key: MAGIZELSVUYGDI-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(N)NC(=C1)C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 260.11618
  • Monoisotopic Mass: 260.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 77.3Ų

Experimental Properties

  • PSA: 77.34

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Additional information on Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS No. 173458-92-9): A Comprehensive Overview

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS No. 173458-92-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its pyrrole core and methoxyphenyl substituent, presents a promising scaffold for the development of novel therapeutic agents.

The molecular structure of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted at the 2-position with an amino group, at the 5-position with a 4-methoxyphenyl group, and at the 3-position with a carboxylate ester. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both amino and carboxylate functional groups allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Pyrrole derivatives, in particular, have shown potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The specific substitution pattern of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate makes it a compelling candidate for further investigation.

Recent studies have highlighted the importance of functional groups in determining the biological activity of small molecules. The amino group at the 2-position of the pyrrole ring can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the carboxylate ester moiety at the 3-position can undergo hydrolysis to release a free carboxylic acid group, potentially enhancing solubility and bioavailability. These features make Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate a versatile building block for drug discovery.

The methoxyphenyl group at the 5-position introduces hydrophobicity and electronic effects that can influence the compound's interactions with biological targets. Methoxyphenyl derivatives are known to exhibit various biological activities, including antioxidant and anti-inflammatory properties. The combination of these features in Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate suggests potential therapeutic applications in conditions where these biological activities are relevant.

One of the most promising areas of research involving Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is its application as a scaffold for anticancer agents. Pyrrole derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of this compound may enhance its binding affinity to these targets, making it a valuable candidate for further development.

In addition to its potential as an anticancer agent, Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has also been explored for its antimicrobial properties. Recent studies have demonstrated that certain pyrrole derivatives can exhibit activity against Gram-positive bacteria and fungi. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The pharmacokinetic properties of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate are also an important consideration in its development as a therapeutic agent. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Further research is needed to optimize these properties for clinical applications.

In conclusion, Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS No. 173458-92-9) is a structurally unique compound with significant potential in pharmaceutical research. Its versatile chemical properties and promising biological activities make it a valuable scaffold for the development of novel therapeutic agents. Continued investigation into its synthesis, pharmacology, and clinical applications will further elucidate its role in medicine.

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